TLR7-agonist-1 - 1642857-69-9

TLR7-agonist-1

Catalog Number: EVT-255420
CAS Number: 1642857-69-9
Molecular Formula: C₁₇H₁₆N₆O₂
Molecular Weight: 336.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TLR7-agonist-1 is a synthetic, small molecule agonist of Toll-like receptor 7 (TLR7). [] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA, a molecular pattern associated with viruses and some bacteria. [, , ] Activation of TLR7 triggers innate immune responses, leading to the production of type I interferons and pro-inflammatory cytokines. [, , , , , , , , , ] These immune responses are crucial for antiviral defense and antitumor immunity.

Mechanism of Action

TLR7-agonist-1 exerts its effects by selectively binding to and activating TLR7, primarily expressed on immune cells like plasmacytoid dendritic cells (pDCs), B cells, and macrophages. [, , , , , , , ] This activation initiates a signaling cascade that culminates in the production of type I interferons (such as IFN-α) and pro-inflammatory cytokines, ultimately leading to the activation of both innate and adaptive immune responses. [, , , , , , , , , ] These immune responses contribute to the antitumor effects of TLR7-agonist-1.

Physical and Chemical Properties Analysis

Detailed information about the physical and chemical properties of TLR7-agonist-1 is limited in the provided abstracts. Research indicates that the permeability of TLR7 agonists was not compromised by the addition of hydrophobic acyl tails to the parent compound. []

Applications
  • Immune System Modulation: TLR7-agonist-1 potently activates immune cells like macrophages and human peripheral blood mononuclear cells (hPBMCs), inducing the production of cytokines and chemokines. [, , , , , , ] This immune activation has potential applications in boosting immune responses against infectious diseases and cancer.

  • Anticancer Research: TLR7-agonist-1 demonstrates potential as an anticancer agent, particularly when delivered via antibody-drug conjugate (ADC) technology. [] The targeted delivery of TLR7-agonist-1 to tumor cells could enhance its efficacy and minimize off-target effects.

  • Vaccine Adjuvant: Research suggests that TLR7 agonists, including those structurally similar to TLR7-agonist-1, can act as potent vaccine adjuvants. [, , , , , ] When co-administered with vaccines, TLR7 agonists enhance the immune response to the vaccine antigen, leading to improved vaccine efficacy.

Future Directions
  • Optimization of Delivery Systems: Investigating more efficient and targeted delivery systems for TLR7-agonist-1, such as nanoparticles or antibody-drug conjugates, could enhance its therapeutic efficacy and reduce potential side effects. [, , , ]

  • Combination Therapies: Exploring the synergistic effects of TLR7-agonist-1 in combination with other immunotherapies, such as checkpoint inhibitors, could lead to more effective cancer treatment strategies. [, , , , , ]

This section details compounds structurally related to TLR7-agonist-1 as discussed in the provided scientific papers. TLR7-agonist-1 is a potent and selective TLR7 agonist that shows promise in cancer treatment through antibody-drug conjugate (ADC) technology. [] The related compounds are grouped by their structural similarities to TLR7-agonist-1 and their shared classification as TLR7 agonists.

1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists with Hydrophobic Acyl Tails

Compound Description: This series of compounds represents modifications to TLR7-agonist-1 through the addition of hydrophobic acyl tails. These modifications aim to improve the compound's potency without compromising permeability or selectivity over TLR8. The studies found that adding hydrophobic acyl tails generally retained or improved TLR7 agonist activity while maintaining favorable permeability and selectivity profiles. []

Relevance: These compounds are structurally related to TLR7-agonist-1 through the core 1-substituted imidazo[4,5-c]quinoline scaffold. The addition of various hydrophobic acyl tails at the 1-position represents a key structural modification explored in the research. []

Specific Examples: The paper highlights compounds 17b, 16b, and 16d as particularly potent TLR7 agonists within this series, demonstrating significant activation of mouse macrophages and hPBMCs at low nanomolar concentrations. []

1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists with Alkyl Tails

Compound Description: In contrast to the hydrophobic acyl tail modifications, adding a simple alkyl tail at the same position on the core structure resulted in a dramatic loss of potency. []

Relevance: Despite their reduced potency, these compounds remain structurally related to TLR7-agonist-1 through the shared 1-substituted imidazo[4,5-c]quinoline scaffold. The significant difference in activity observed between alkyl and acyl tail modifications highlights the importance of hydrophobic interactions for potent TLR7 agonism within this chemical series. []

Properties

CAS Number

1642857-69-9

Product Name

TLR7-agonist-1

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine

Molecular Formula

C₁₇H₁₆N₆O₂

Molecular Weight

336.35

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.